Mirtazapine

Beschreibung

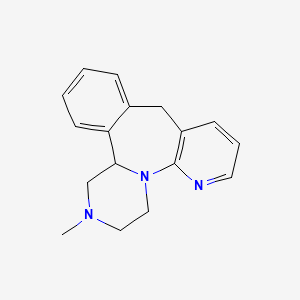

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONZAEMNMFQXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023325 | |

| Record name | Mirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mirtazapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water, 1.10e+00 g/L | |

| Record name | Mirtazapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mirtazapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85650-52-8, 61337-67-5 | |

| Record name | Mirtazapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85650-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mirtazapine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085650528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mirtazapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (7S)-5-methyl-2,5,19- triazatetracyclo[13.4.0.0^{2,7}.0^{8,13}]nonadeca- 1(19),8,10,12,15,17-hexaene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRTAZAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A051Q2099Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mirtazapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114-116 °C, 114 - 116 °C | |

| Record name | Mirtazapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mirtazapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Core Neurobiological Mechanisms of Action

Receptor Binding Profile Analysis

Mirtazapine's mechanism of action is largely defined by its antagonist activity at several key receptors. psychopharmacologyinstitute.com Unlike many antidepressants, it does not inhibit the reuptake of serotonin (B10506), norepinephrine (B1679862), or dopamine (B1211576). wikipedia.org The following sections delve into the specifics of its receptor binding profile.

Alpha2-Adrenergic Receptor Antagonism: Presynaptic Autoreceptors and Heteroreceptors

A cornerstone of this compound's action is its potent antagonism of central presynaptic α2-adrenergic receptors. drugbank.comnih.gov These receptors function as a negative feedback mechanism, regulating the release of norepinephrine. This compound (B1677164) blocks both α2-autoreceptors, located on noradrenergic neurons, and α2-heteroreceptors, found on serotonergic neurons. psychopharmacologyinstitute.compsychopharmacologyinstitute.com

Serotonin Receptor Subtype Antagonism: 5-HT2A, 5-HT2C, and 5-HT3 Receptors

This compound is a potent antagonist of several serotonin receptor subtypes, specifically the 5-HT2A, 5-HT2C, and 5-HT3 receptors. patsnap.compsychopharmacologyinstitute.comdrugbank.com This antagonism is crucial to its mechanism, as it prevents the side effects commonly associated with non-selective serotonin activation. nih.gov

The blockade of 5-HT2A and 5-HT2C receptors is believed to contribute to the anxiolytic and sleep-improving properties of this compound. wikipedia.orgnih.gov Antagonism of the 5-HT2C receptor, in particular, has been linked to antidepressant effects. psychopharmacologyinstitute.com Furthermore, the blockade of 5-HT3 receptors, which are located in the chemoreceptor trigger zone, can be beneficial in mitigating nausea and vomiting. psychopharmacologyinstitute.com This selective antagonism allows for the enhanced serotonergic transmission resulting from α2-heteroreceptor blockade to preferentially stimulate 5-HT1A receptors, which is thought to be a major mediator of the efficacy of many antidepressant drugs. wikipedia.orgnih.gov

Histamine (B1213489) H1 Receptor Antagonism

This compound is a potent antagonist of the histamine H1 receptor. wikipedia.orgdrugbank.com In fact, its affinity for the H1 receptor is one of its strongest activities. wikipedia.org This potent antihistaminic action is responsible for the sedative effects often observed with this compound treatment, making it a consideration for individuals with insomnia. patsnap.comdrugbank.com

Investigation of Affinity for Other Neurotransmitter Receptors (e.g., Alpha1-Adrenergic, Muscarinic, Dopaminergic)

This compound exhibits a lower affinity for other neurotransmitter receptors. It is a peripheral α1-adrenergic antagonist, which may account for instances of orthostatic hypotension. drugbank.com Its affinity for muscarinic cholinergic receptors is low, meaning it has weak anticholinergic activity compared to many tricyclic antidepressants. wikipedia.orgdrugbank.com Similarly, this compound has a low affinity for dopaminergic receptors and does not significantly inhibit dopamine reuptake. wikipedia.orgnih.gov

Interactive Data Table: this compound Receptor Binding Affinity

| Receptor | Affinity | Primary Effect of Antagonism |

| Alpha2-Adrenergic | High | Increased norepinephrine and serotonin release |

| 5-HT2A | High | Anxiolytic and sleep-improving effects |

| 5-HT2C | High | Antidepressant and anxiolytic effects |

| 5-HT3 | High | Antiemetic effects |

| Histamine H1 | Very High | Sedative effects |

| Alpha1-Adrenergic | Low to Moderate | Potential for orthostatic hypotension |

| Muscarinic | Low | Weak anticholinergic effects |

| Dopaminergic | Low | Minimal direct effect on dopamine levels |

Neurotransmitter System Modulation and Enhancement

The receptor binding profile of this compound directly translates into a significant modulation and enhancement of specific neurotransmitter systems.

Noradrenergic Transmission Enhancement

As previously detailed, the primary mechanism for this compound's enhancement of noradrenergic transmission is its antagonism of presynaptic α2-adrenergic autoreceptors. patsnap.comnih.gov By blocking these inhibitory receptors, this compound effectively "cuts the brakes" on norepinephrine release, leading to a sustained increase in noradrenergic signaling. psychopharmacologyinstitute.com This enhanced noradrenergic activity is a fundamental component of its therapeutic action. nih.gov Research has shown that this increase in norepinephrine release occurs in key brain regions, such as the prefrontal cortex. youtube.com

Interactive Data Table: Summary of this compound's Neurotransmitter Effects

| Neurotransmitter | Primary Mechanism of Action | Consequence |

| Norepinephrine | Blockade of presynaptic α2-autoreceptors | Increased release and enhanced transmission |

| Serotonin | Blockade of presynaptic α2-heteroreceptors and antagonism of 5-HT2/5-HT3 receptors | Increased release and preferential stimulation of 5-HT1A receptors |

| Histamine | Blockade of H1 receptors | Sedation |

| Acetylcholine | Weak blockade of muscarinic receptors | Minimal anticholinergic effects |

| Dopamine | Weak affinity for dopamine receptors | No significant direct impact on dopamine levels |

Serotonergic Transmission Enhancement, including Indirect 5-HT1A Receptor Activation

This compound enhances serotonergic neurotransmission through a multifaceted mechanism. A key action is the blockade of α2-adrenergic heteroreceptors located on serotonergic neurons. This action increases the firing rate of serotonin (5-HT) neurons in the dorsal raphe nucleus and the release of 5-HT in areas like the hippocampus. nih.govnih.gov

A distinctive feature of this compound's mechanism is its potent antagonist activity at serotonin 5-HT2 and 5-HT3 receptors. researchgate.net By blocking these receptors, this compound prevents the adverse effects associated with non-selective serotonin activation. nih.gov This blockade also indirectly promotes 5-HT1A receptor-mediated neurotransmission, as the increased serotonin release is channeled towards stimulating the 5-HT1A receptors. nih.govresearchgate.net this compound itself has a low affinity for 5-HT1A receptors, hence its effect is considered an indirect agonism. nih.govneurotransmitter.net This indirect activation of 5-HT1A receptors is thought to be a crucial component of its therapeutic efficacy. nih.gov

Research has demonstrated that the anxiolytic-like effects of this compound are mediated through the activation of the median raphe nucleus-dorsal hippocampus 5-HT1A pathway. researchmap.jp Furthermore, studies have shown that this compound's ability to increase dopamine release in the prefrontal cortex is dependent on the activation of 5-HT1A receptors. researchgate.netcapes.gov.br

Table 1: this compound's Affinity for Serotonin Receptors

| Receptor Subtype | Action | Affinity | Implication for Serotonergic Transmission |

| 5-HT1A | Indirect Agonist | Low | Enhanced 5-HT1-mediated transmission due to overall increased serotonin and blockade of other receptors. nih.govnih.gov |

| 5-HT2A | Antagonist | High | Contributes to anxiolytic and sleep-improving properties by preventing unwanted serotonergic side effects. researchgate.netnih.gov |

| 5-HT2C | Antagonist | High | May contribute to anxiolytic effects and is linked to effects on appetite. researchgate.netdroracle.ai |

| 5-HT3 | Antagonist | High | Prevents nausea and vomiting, common side effects of other serotonergic agents. researchgate.netnih.gov |

Interactions with Other Monoamine Systems

This compound's primary action as an α2-adrenergic antagonist profoundly influences other monoamine systems, particularly norepinephrine and dopamine.

Norepinephrine: By blocking presynaptic α2-adrenergic autoreceptors on noradrenergic neurons, this compound increases the firing of these neurons in the locus coeruleus and enhances the release of norepinephrine. nih.govyoutube.com This noradrenergic enhancement contributes directly to its antidepressant effects. nih.gov

Dopamine: The interaction of this compound with the dopaminergic system is more indirect but significant. The increased noradrenergic activity resulting from α2-autoreceptor blockade can lead to an increase in dopamine release in the prefrontal cortex. youtube.com Studies have shown that this compound can induce the corelease of dopamine and noradrenaline from noradrenergic neurons in the cerebral cortex. nih.govresearchgate.net This effect is attributed to the blockade of α2-adrenoceptors on noradrenergic terminals that also regulate dopamine release. nih.gov

Furthermore, the activation of 5-HT1A receptors by the enhanced serotonergic transmission can also lead to an increase in cortical dopamine levels. researchgate.net The antagonism of 5-HT2A receptors by this compound may also contribute to the release of dopamine in frontal and subcortical areas. youtube.com

Table 2: this compound's Effects on Monoamine Neurotransmitters

| Neurotransmitter | Primary Mechanism of Action | Effect on Release | Key Brain Regions Affected |

| Serotonin (5-HT) | α2-adrenergic heteroreceptor antagonism | Increased nih.gov | Dorsal Raphe, Hippocampus nih.gov |

| Norepinephrine (NE) | α2-adrenergic autoreceptor antagonism | Increased nih.gov | Locus Coeruleus, Prefrontal Cortex nih.govnih.gov |

| Dopamine (DA) | Indirect (via NE and 5-HT systems) | Increased capes.gov.brnih.gov | Medial Prefrontal Cortex, Occipital Cortex nih.gov |

Advanced Pharmacodynamics and Neurochemical Investigations

In Vitro and In Vivo Neurochemical Studies of Mirtazapine (B1677164) Effects

In vitro neurochemical studies have demonstrated that this compound functions as a blocker of central α2-adrenergic auto- and heteroreceptors. researchgate.net These studies indicate that this compound does not inhibit the reuptake of norepinephrine (B1679862). researchgate.net The affinity of this compound for central presynaptic α2-adrenoceptors is reported to be significantly higher than for central postsynaptic and peripheral α2-adrenoceptors, as well as α1-adrenoceptors. researchgate.net

In vivo studies, particularly in rats, support the α2-adrenoceptor antagonist properties of this compound. researchgate.net Acute administration of this compound has been shown to produce a transient increase in the firing activity of dorsal raphe 5-HT neurons. nih.gov This effect is mediated via norepinephrine neurons, as it was abolished in norepinephrine-lesioned rats. nih.gov The increased firing rate of 5-HT neurons is attributed to their activation by the enhanced release of norepinephrine, resulting from the blockade of α2-adrenergic autoreceptors on locus coeruleus neurons. nih.gov Acute this compound injection also transiently enhanced the firing activity of locus coeruleus norepinephrine neurons and attenuated the suppressant effect of the α2-adrenoceptor agonist clonidine (B47849) on these neurons. nih.gov

Sustained administration of this compound in rats has been observed to lead to a marked increase in the firing rate of 5-HT neurons and a more modest increase in the firing rate of norepinephrine neurons. nih.gov This long-term treatment also results in a desensitization of α2-adrenergic heteroreceptors located on 5-HT terminals in the hippocampus. nih.gov The desensitization of these heteroreceptors, a consequence of increased synaptic availability of norepinephrine induced by this compound, is thought to release 5-HT terminals from the inhibitory influence of norepinephrine on 5-HT release. nih.gov These changes in 5-HT neurons contribute to an increased tonic activation of postsynaptic 5-HT1A receptors. nih.gov

Electrophysiological Studies on Neuronal Activity and this compound

Electrophysiological studies in rats have provided insights into the effects of this compound on neuronal firing activity. Acute administration of this compound causes a transient increase in the firing rate of dorsal raphe 5-HT neurons, mediated by enhanced norepinephrine release due to α2-adrenergic autoreceptor blockade on locus coeruleus neurons. nih.gov Long-term this compound treatment (e.g., 21 days) results in a sustained increase in the firing activity of 5-HT neurons (approximately 75%) and a smaller increase in norepinephrine neuron firing (approximately 30%). nih.gov

Studies have also investigated the impact of this compound on cortical excitability. Transcranial magnetic stimulation (TMS) studies in healthy controls and epilepsy patients with major depression indicated that this compound increased neuronal excitability of pyramidal tract axons in an activated state in both groups. researchgate.net In epilepsy patients, the active motor threshold was lower 24 hours after this compound intake. researchgate.net

Electrophysiological studies further suggest that systemic this compound administration enhances 5-HT neurotransmission via the blockade of presynaptic release-modulating α2-heteroreceptors on 5-HT terminals in the dorsal hippocampus. researchmap.jp

Receptor Occupancy Studies and Their Clinical Correlates

This compound exhibits high affinity for several receptors, including 5-HT2, 5-HT3, and central and peripheral histamine (B1213489) H1 receptors. It has limited affinity for 5-HT1, dopaminergic, and muscarinic cholinergic receptors. this compound is described as a potent antagonist or inverse agonist of the α2A-, α2B-, and α2C-adrenergic receptors, the serotonin (B10506) 5-HT2A, 5-HT2C, and the histamine H1 receptor. wikipedia.org

Positron Emission Tomography (PET) studies using [11C]this compound in healthy volunteers have been conducted to determine receptor occupancy. nih.gov These studies showed that daily intake of this compound markedly decreased the binding potential in brain regions with high binding, such as the cortex, amygdala, and hippocampus. nih.gov Receptor occupancy ranged from 74% to 96% in high-binding regions after five daily doses of 7.5 mg or 15 mg this compound. nih.gov In low-binding regions, occupancy ranged from 17% to 48%. nih.gov These findings indicate that this compound occupies a significant proportion of its target receptors in the living human brain at typical therapeutic doses. nih.gov

While a direct correlation between this compound serum concentration and therapeutic outcome has not been definitively proven in all studies unibo.ittdm-monografie.org, some research suggests a relationship between concentration and clinical efficacy, particularly within certain concentration ranges unibo.ittdm-monografie.org. However, the literature on therapeutic drug monitoring for this compound indicates a scarcity of studies directly linking serum concentration to clinical outcome. unibo.it

Cellular and Molecular Signaling Pathways Influenced by this compound

This compound has been shown to influence various cellular and molecular signaling pathways. Repeated administration of this compound has been found to increase brain-derived neurotrophic factor (BDNF) mRNA levels in the hippocampus and cerebral cortex of rats. researchgate.net This increase in BDNF gene expression is suggested to be essential for the clinical effect of this compound. researchgate.net

In primary astrocytes, this compound treatment increased the expression of both glial cell line-derived neurotrophic factor (GDNF) and BDNF mRNA. nih.gov this compound treatment also increased the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2, and the this compound-induced GDNF and BDNF expression were blocked by a MAPK/ERK kinase (MEK) inhibitor. nih.gov These findings suggest that this compound increases GDNF expression through a Gi/o coupled LPA1 receptor-mediated ERK pathway in astrocytes. nih.gov

This compound has also demonstrated effects on cellular stress and inflammatory pathways. Studies using cellular models have indicated that this compound can counteract cellular stress induced by hydrogen peroxide, potentially highlighting a role in oxidative stress relief via serotonergic pathways. mdpi.com Furthermore, this compound has been shown to suppress inflammatory responses by decreasing levels of TNF-α, IL-1β, and IL-6, mediated by downregulating TLR4 and NF-κB in certain contexts. researchgate.net It has also been reported to interfere with the activation of the NLRP3 inflammasome. researchgate.net this compound treatment has been observed to rapidly activate liver macrophages in mice, leading to changes in cellular morphology and potentially impacting immune responses. frontiersin.org

Data Table: this compound Receptor Binding Affinities (Ki values)

| Receptor Type | Ki (nM) | Source |

| α2A-adrenergic | Potent Antagonist/Inverse Agonist | wikipedia.org |

| α2B-adrenergic | Potent Antagonist/Inverse Agonist | wikipedia.org |

| α2C-adrenergic | Potent Antagonist/Inverse Agonist | wikipedia.org |

| 5-HT2A | Potent Antagonist/Inverse Agonist | wikipedia.org |

| 5-HT2C | Potent Antagonist/Inverse Agonist | wikipedia.org |

| 5-HT3 | Potent Antagonist/Inverse Agonist | wikipedia.org |

| H1 | Potent Antagonist/Inverse Agonist | wikipedia.org |

| 5-HT1 | Limited Affinity | |

| Dopaminergic | Limited Affinity | |

| Muscarinic Cholinergic | Limited Affinity |

Note: Ki values indicate binding affinity; lower values represent stronger binding.

Data Table: Effect of Long-Term this compound Treatment on Neuronal Firing Rate in Rats

| Neuron Type | Change in Firing Rate (approximate) | Duration of Treatment | Source |

| Dorsal Raphe 5-HT | +75% | 21 days | nih.gov |

| Locus Coeruleus NE | +30% | 21 days | nih.gov |

Data Table: this compound Receptor Occupancy in Healthy Volunteers (PET Study)

| Brain Region | Receptor Occupancy Range (%) | This compound Dose (daily for 5 days) | Source |

| High-binding regions (e.g., cortex, amygdala, hippocampus) | 74 - 96 | 7.5 mg or 15 mg | nih.gov |

| Low-binding regions | 17 - 48 | 7.5 mg or 15 mg | nih.gov |

Clinical Efficacy and Therapeutic Applications in Psychiatric Disorders Research

Major Depressive Disorder (MDD)

Mirtazapine (B1677164) has been extensively studied for its role in the management of Major Depressive Disorder (MDD). Research has focused on its efficacy in both the immediate and long-term phases of treatment, its comparative effectiveness against other classes of antidepressants, and its ability to achieve patient response and remission.

In the acute phase of MDD treatment, typically lasting 6 to 12 weeks, research suggests that this compound is an effective therapeutic agent. psychiatrist.com A significant body of evidence points towards a potentially faster onset of action for this compound compared to Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). psychiatrist.comnih.gov Some studies have shown a significant difference in efficacy favoring this compound over placebo as early as the first week of treatment. researchgate.net Meta-analyses have confirmed this early efficacy, with one indicating a 13% response rate and a 3.4% remission rate for this compound within the first week. cpn.or.krresearchgate.net This rapid improvement in depressive symptoms is a notable finding in the acute treatment landscape for MDD. newswise.com

For patients who achieve remission from a major depressive episode, continuation-phase therapy is crucial for preventing relapse. Studies utilizing rigorous, placebo-controlled discontinuation designs have demonstrated the long-term efficacy of this compound. nih.govresearchgate.net In one such study, patients who had achieved full remission after 8 to 12 weeks of open-label this compound therapy were randomized to continue with this compound or switch to a placebo for 40 weeks. nih.govresearchgate.net The results showed that this compound treatment significantly reduced the rate of depressive relapse. nih.govresearchgate.net The relapse rate for patients continuing on this compound was 19.7%, less than half the 43.8% rate observed in the placebo group. newswise.comnih.govresearchgate.net This indicates that ongoing therapy with this compound is an effective strategy for maintaining remission and preventing the recurrence of depressive episodes. psychiatrist.com

| Study Design | Treatment Phase | Duration | This compound Relapse Rate | Placebo Relapse Rate | Key Finding |

| Randomized, Placebo-Controlled Discontinuation Trial nih.govresearchgate.net | Continuation | 40 weeks | 19.7% | 43.8% | This compound therapy reduced the rate of depressive relapse by more than half. |

This compound's efficacy has been compared to other major classes of antidepressants in numerous clinical trials and meta-analyses.

Tricyclic Antidepressants (TCAs): When compared with TCAs, such as amitriptyline (B1667244), this compound has demonstrated equivalent efficacy in the short-term treatment of moderate to severe depression. nih.govoup.com A meta-analysis of 10 trials found no robust evidence of a difference in response rates between this compound and TCAs at either two weeks or at the end of the acute phase. nih.govnih.gov However, one continuation study suggested that sustained remission rates may be higher with this compound than with amitriptyline. nih.gov

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): In comparisons with the SNRI venlafaxine (B1195380), this compound was found to be significantly more effective in the early stages of treatment. nih.gov One analysis of two trials showed a significant advantage for this compound at both two weeks and at the end of the acute-phase treatment. nih.gov Other research has also suggested a faster onset of action for this compound compared to venlafaxine, even if global efficacy is similar over time. researchgate.net

| Comparator Class | Early Phase (e.g., 2 weeks) Efficacy | End of Acute Phase (6-12 weeks) Efficacy | Notes |

| SSRIs | This compound significantly more effective psychiatrist.comresearchgate.netnih.govnih.gov | No significant difference psychiatrist.comnih.govnih.gov | This compound may have a faster onset of action. nih.gov |

| TCAs | No significant difference nih.govnih.gov | No significant difference nih.govnih.gov | This compound may have higher sustained remission rates than amitriptyline. nih.gov |

| SNRIs (Venlafaxine) | This compound significantly more effective nih.gov | This compound significantly more effective nih.gov |

Response to antidepressant treatment is typically defined as a 50% or greater reduction in symptoms on a standardized rating scale, such as the Hamilton Rating Scale for Depression (HDRS), while remission is defined as achieving a score below a certain threshold (e.g., HDRS score ≤7), indicating the virtual absence of symptoms. cpn.or.kr

Meta-analyses have provided pooled estimates of these rates for this compound. One analysis found a pooled response rate of 67.1%. cpn.or.krnih.gov Another reported a remission rate of 43.4%. cpn.or.kr Clinical studies have reported varying rates depending on the patient population and study design. For example, one study reported a 6-week response rate of 64.6% (based on HDRS) and a remission rate of 35.4%. cpn.or.kr Another study comparing this compound to paroxetine (B1678475) found a remission rate of 40.9% for this compound. cpn.or.kr In the early phase of treatment, remission rates have been shown to increase markedly, for instance from 6.3% at week 1 to 16.5% at week 2 in one study. cpn.or.kr

Anxiety Spectrum Disorders

While primarily approved for MDD, research has also explored the efficacy of this compound in anxiety disorders, often used in an off-label capacity. goodrx.comdawn.health

Evidence suggests that this compound is effective in the treatment of Generalized Anxiety Disorder (GAD). goodrx.comnih.govsemanticscholar.org An open-label, 12-week study investigated the use of this compound in 44 adult outpatients with GAD. nih.govsemanticscholar.org The primary outcome was the change in the Hamilton Rating Scale for Anxiety (HAM-A) score. nih.govsemanticscholar.org At the end of the 12 weeks, 79.5% of the patients were classified as responders, defined as having a 50% or greater reduction in their total HAM-A score. nih.govsemanticscholar.org Furthermore, 36.4% of the patients achieved remission, defined as a HAM-A score of 7 or less. nih.govsemanticscholar.org These findings support the efficacy of this compound in treating GAD, although further placebo-controlled trials are needed to confirm these results. nih.govsemanticscholar.orgtandfonline.com

Studies on Panic Disorder

This compound's efficacy in treating panic disorder has been explored in several preliminary studies, which suggest it may be a viable treatment option. droracle.ai Research indicates that this compound's mechanism, which enhances both noradrenergic and serotonergic neurotransmission, is relevant to the pathophysiology of panic disorder. droracle.aitandfonline.com

Open-label trials have demonstrated positive outcomes. In one 15-week open-label pilot study involving 28 patients with a DSM-IV diagnosis of panic disorder, 74% of participants were classified as responders, defined by a decrease of at least 50% in the frequency of panic attacks. nih.govresearchgate.net Significant improvements in both primary and secondary efficacy measures were observed from the second week of active treatment onward. nih.gov Another open-label trial with 45 patients found that this compound led to a pronounced decline in the number and intensity of panic attacks and anticipatory anxiety over a 3-month period. nih.gov This improvement was observed even in patients who did not have a concurrent depressive illness. nih.gov

Further research includes a 16-week open-label treatment of ten outpatients, where seven demonstrated a significant acute clinical response by weeks 5-7, and six maintained this positive response long-term. tandfonline.com Some studies suggest this compound may have a faster onset of action compared to Selective Serotonin Reuptake Inhibitors (SSRIs). droracle.ai For instance, a comparative open study against paroxetine indicated that this compound might produce a faster reduction in panic attacks at weeks 3 and 8. droracle.ai Similarly, in a double-blind randomized trial comparing this compound with fluoxetine, both drugs showed significant improvement in panic symptoms. droracle.ai

While these initial findings are promising, suggesting this compound is a potentially fast and effective treatment, many of the studies are limited by small sample sizes, open-label designs, and the frequent use of concomitant medications like benzodiazepines. droracle.airesearchgate.net

Table 1: Summary of Selected this compound Studies in Panic Disorder

| Study Design | Number of Participants | Duration | Key Findings | Reference |

|---|---|---|---|---|

| Open-label pilot study with single-blind placebo run-in | 28 | 15 weeks | 74% responder rate (≥50% decrease in panic attacks); significant improvement from week 2. | nih.gov |

| Open-label trial | 45 | 3 months | Statistically significant reduction in panic attack number/intensity and anticipatory anxiety. | nih.gov |

| Open-label treatment | 10 | 16 weeks | 70% acute response rate by weeks 5-7; 60% long-term response rate. | tandfonline.com |

| Open study comparison with paroxetine | Not specified | Not specified | Significant reductions in panic attacks for both; potential for a faster response with this compound. | droracle.ai |

Investigations into Social Anxiety Disorder

The evidence for this compound's effectiveness in social anxiety disorder (SAD), or social phobia, is mixed. dawn.health Some studies indicate a benefit, while others have failed to show superiority over placebo.

A significant randomized, double-blind, placebo-controlled study focused on women with social phobia found that this compound led to notable improvements. bmj.combmj.com Over 10 weeks, the this compound group showed a greater reduction in symptoms compared to the placebo group, as measured by the Social Phobia Inventory (SPIN) and the Liebowitz Social Anxiety Scale (LSAS). bmj.com Specifically, the difference in score change between the groups was -8.1 on the SPIN and -20.2 on the LSAS. bmj.com this compound also improved several aspects of quality of life, including general health perceptions, vitality, social functioning, and mental health. bmj.combmj.com

In contrast, a 12-week randomized, double-blind, placebo-controlled study involving 60 patients with generalized SAD did not find this compound to be effective. nih.gov An intent-to-treat analysis revealed no significant difference between the this compound and placebo groups on the absolute LSAS scores, with mean decreases of 13.5 and 11.2, respectively. nih.gov The responder rates were identical at 13% for both groups. nih.gov

An earlier open-label pilot study with 14 patients with generalized SAD showed that 41.7% of the 12 completers were classified as responders. researchgate.net This study reported a significant decrease in the mean total score on the LSAS, suggesting further investigation is warranted. researchgate.net

Table 2: Summary of Selected this compound Studies in Social Anxiety Disorder

| Study Design | Number of Participants | Duration | Primary Outcome Measure(s) | Key Findings | Reference |

|---|---|---|---|---|---|

| Randomized, double-blind, placebo-controlled | Not specified (women only) | 10 weeks | SPIN, LSAS | This compound significantly improved symptoms of social anxiety compared with placebo. | bmj.combmj.com |

| Randomized, double-blind, placebo-controlled | 60 | 12 weeks | LSAS | No significant difference between this compound and placebo in LSAS scores or responder rates. | nih.gov |

| Open-label pilot study | 14 | 12 weeks | LSAS, CGI | 41.7% responder rate; significant decrease in mean LSAS total score. | researchgate.net |

Exploration in Post-Traumatic Stress Disorder (PTSD)

Research into this compound for Post-Traumatic Stress Disorder (PTSD) has yielded conflicting results, with preliminary open-label and small pilot studies suggesting potential benefits, while a larger, more rigorous trial did not demonstrate efficacy. droracle.aiclinicaltrials.gov

Early research provided some positive indications. An 8-week open-label pilot study involving six outpatients with severe, chronic PTSD found that 50% of the subjects showed clinical improvement. nih.gov Improvements were noted on both interviewer-administered and self-rated scales for PTSD and depression. nih.gov Another small placebo-controlled pilot trial reported response rates of 64.7% for this compound compared to 20% for placebo on the SPRINT Global Improvement measure. droracle.ai Open-label studies have also shown decreases in Clinician-Administered PTSD Scale (CAPS) scores. droracle.ai

However, a larger multisite, 8-week randomized, double-blind, placebo-controlled trial in 78 U.S. military veterans with PTSD did not find this compound monotherapy to be effective. nih.govthecarlatreport.com The study found no significant differences between the this compound and placebo groups on the primary outcome measure, the Structured Interview for Posttraumatic Stress Disorder (SIP) scores. nih.gov Interestingly, during a subsequent 8-week open-label phase where all participants received this compound, there was a significant improvement in total SIP scores and scores on the re-experiencing, avoidance, and hyperarousal subscales. nih.gov In the controlled phase, the only significant difference in secondary outcomes was an improvement for the this compound group on the Clinical Global Impressions-Improvement scale. nih.gov

The existing evidence for this compound in PTSD is considered limited, and more robust clinical trials are needed to establish its role in treatment. droracle.ai

Table 3: Summary of Selected this compound Studies in PTSD

| Study Design | Number of Participants | Duration | Primary Outcome Measure(s) | Key Findings | Reference |

|---|---|---|---|---|---|

| Randomized, double-blind, placebo-controlled | 78 Veterans | 8 weeks | Structured Interview for PTSD (SIP) | No significant difference between this compound and placebo on SIP scores. | nih.gov |

| Placebo-controlled, double-blind pilot trial | Not specified | Not specified | SPRINT Global Improvement | Response rates of 64.7% for this compound vs. 20% for placebo. | droracle.ai |

| Open-label pilot study | 6 | 8 weeks | Global rating, PTSD/depression scales | 50% of subjects showed clinical improvement. | nih.gov |

Sleep-Related Disturbances

Research on Primary Insomnia and this compound's Role

This compound is frequently used off-label to treat insomnia due to its potent histamine (B1213489) receptor antagonism, which contributes to its sedative properties. wjarr.comwjarr.combohrium.com Research, including case reports and reviews, suggests its efficacy in improving sleep quality for individuals with primary insomnia. wjarr.comwjarr.com

A case report detailed a 27-year-old woman with a 14-year history of severe, chronic insomnia who experienced a significant improvement in her symptoms after being treated with this compound. wjarr.combohrium.com She reported better sleep duration, depth, and consistency. wjarr.com Studies have shown that this compound can be a valuable therapeutic option for primary insomnia, though it is noted that Cognitive Behavioral Therapy for Insomnia (CBT-I) remains the first-line treatment. wjarr.comwjarr.combohrium.com

The S(+) enantiomer of this compound, known as esthis compound (B1671255), was specifically investigated as a therapy for insomnia. e-jsm.org Clinical studies in adults with chronic primary insomnia demonstrated that esthis compound led to significant improvements in both objective and subjective sleep measures compared to placebo. e-jsm.org

Studies on Sleep Disturbances in Comorbid Psychiatric and Medical Conditions

The compound's utility extends to other populations as well. A 10-week, open-label trial in elderly patients with depression and at least one serious comorbid medical illness found that this compound improved insomnia and anxiety. nih.gov In a case report, low-dose this compound was effective in improving symptoms of both depression and REM Sleep Behavior Disorder (RBD) in an 85-year-old male. oatext.com This suggests a potential therapeutic role for this compound in patients with concurrent depression and RBD. oatext.com Furthermore, in a series of patients with significant depressive symptoms and suicidal ideation, treatment with this compound, primarily to target insomnia, resulted in the parallel resolution of insomnia, depressive symptoms, and suicidal ideation. aasm.org

Other Psychiatric and Neurological Conditions Under Investigation

Preliminary data suggest that this compound may have therapeutic potential in a range of other psychiatric and neurological conditions beyond its primary indication for depression. researchgate.net

Research has explored its use in obsessive-compulsive disorder (OCD) and undifferentiated somatoform disorder. researchgate.netwww.nhs.uk There is also some evidence suggesting it could be used as an add-on therapy in the management of schizophrenia. researchgate.net this compound has shown promise in treating various medical disorders, including certain neurologic conditions, and in alleviating associated symptoms like weight loss and nausea. nih.govresearchgate.net However, for many of these potential applications, large and well-designed clinical trials are necessary to confirm the initial findings. researchgate.net

Adjunctive Therapy in Schizophrenia Research

Antipsychotic medications are the primary treatment for schizophrenia, effectively targeting positive symptoms, but often have limited impact on negative and cognitive symptoms. nih.govcochrane.org Consequently, researchers have investigated this compound as an adjunctive therapy to address these persistent symptoms.

Some studies have also suggested that adjunctive this compound may improve neurocognitive functioning in patients with schizophrenia. oup.com One 6-week, double-blind, randomized trial with 37 schizophrenia patients treated with first-generation antipsychotics found that add-on this compound outperformed placebo in the domains of visual-spatial ability and general mental speed/attentional control. oup.com

This compound Adjunctive Therapy in Schizophrenia Research Findings

| Study Type | Number of Participants | Key Findings | Reference |

|---|---|---|---|

| Meta-Analysis | 169 | Statistically significant improvement in negative symptoms with adjunctive this compound. | nih.govallenpress.com |

| Cochrane Review | 310 | May slightly improve overall mental state, but no clinically important effect on negative symptoms. Evidence quality is very low. | nih.govcochrane.orgmonash.edu |

| Randomized Controlled Trial | 37 | Improved visual-spatial ability and general mental speed/attentional control compared to placebo in patients on first-generation antipsychotics. | oup.com |

Investigations in Substance Use Disorders (e.g., Alcohol Dependence, Methamphetamine Use Disorder)

This compound has been explored as a potential pharmacotherapy for substance use disorders, with research focusing on its ability to reduce cravings and use, particularly in individuals with co-occurring depression. americanaddictioncenters.orgnih.gov

Alcohol Dependence: In an open-label trial involving 12 adult outpatients with comorbid major depressive disorder and alcohol dependence, this compound was associated with significant improvements in both depressive symptoms and alcohol consumption over an 8-week period. nih.gov Self-reported depressive symptoms on the Beck Depression Inventory decreased by 74.0%, and weekly alcohol consumption decreased by 60.8%. nih.gov Another multicenter, open-label study with patients having alcohol dependence and comorbid depressive disorder also found that this compound treatment was associated with clinical improvements in mood and alcohol craving. homelesshub.ca A long-term follow-up study further suggested sustained efficacy for this compound in reducing both drinking and depressive symptoms in this population. nih.gov

Methamphetamine Use Disorder: Research into this compound for methamphetamine use disorder has yielded mixed but promising results. bu.edu A randomized, double-blind, placebo-controlled trial with 60 men who have sex with men (MSM) who actively used methamphetamine found that the group receiving this compound had significantly fewer methamphetamine-positive urine tests compared to the placebo group. nih.gov The number needed to treat to achieve a negative weekly urine test was 3.1. nih.gov However, a systematic review and meta-analysis of two randomized placebo-controlled trials found a non-significant reduction in methamphetamine use after 12 weeks in those receiving this compound compared to placebo. bu.edu Some studies have noted that the modest effects of this compound may be influenced by poor medication adherence. catie.ca The "Tina Trial," a large-scale study in Australia, is further investigating the efficacy of this compound for treating methamphetamine dependence in a real-world clinical setting. unsw.edu.au

This compound in Substance Use Disorders Research Findings

| Disorder | Study Type | Number of Participants | Key Findings | Reference |

|---|---|---|---|---|

| Alcohol Dependence with Comorbid Depression | Open-Label Trial | 12 | 74.0% decrease in depressive symptoms and a 60.8% decrease in weekly alcohol consumption over 8 weeks. | nih.gov |

| Alcohol Dependence with Comorbid Depressive Disorder | Multicenter, Open-Label Study | Not Specified | Clinical improvement in mood and alcohol craving. | homelesshub.ca |

| Methamphetamine Use Disorder | Randomized Controlled Trial | 60 | Significantly fewer methamphetamine-positive urine tests in the this compound group compared to placebo. | nih.gov |

| Amphetamine and Methamphetamine Use Disorder | Systematic Review and Meta-Analysis | 180 (from 2 trials) | Non-significant reduction in methamphetamine use after 12 weeks compared to placebo. | bu.edu |

Research on Agitation in Neurocognitive Disorders (e.g., Alzheimer's Dementia)

Agitation is a common and distressing symptom in individuals with neurocognitive disorders such as Alzheimer's disease. 2minutemedicine.com Early, small-scale research suggested a potential role for this compound in managing this symptom. An open-label pilot study involving 16 patients with Alzheimer's disease and significant agitation found a significant reduction in agitation scores over a 12-week period. nih.gov The sedative effects of this compound were thought to be beneficial, particularly for nighttime agitation. nih.gov

However, more recent and robust evidence from a large, randomized, double-blind, placebo-controlled trial (the SYMBAD trial) has contradicted these initial findings. alzheimer-europe.orgalzheimersresearchuk.orgnih.gov This study, which included 204 participants with probable or possible Alzheimer's disease and agitation, found no significant difference in the reduction of agitation scores between the this compound and placebo groups at 12 weeks. 2minutemedicine.comnih.govjwatch.org While agitation decreased in both groups, there was no evidence that this compound was more effective than placebo. 2minutemedicine.comalzheimersresearchuk.org The study also noted a higher mortality rate in the this compound group at a 16-week follow-up, although the difference was not statistically significant, it did prompt a call for caution in prescribing this compound for agitation in dementia. 2minutemedicine.comalzheimer-europe.orgalzheimersresearchuk.org

This compound for Agitation in Alzheimer's Dementia Research Findings

| Study Type | Number of Participants | Key Findings | Reference |

|---|---|---|---|

| Open-Label Pilot Study | 16 | Significant reduction in agitation scores over 12 weeks. | nih.gov |

| Randomized, Double-Blind, Placebo-Controlled Trial (SYMBAD) | 204 | No significant difference in the reduction of agitation scores between this compound and placebo at 12 weeks. | 2minutemedicine.comnih.govjwatch.org |

Pharmacokinetic Research Considerations

Research on Absorption Mechanisms and Bioavailability

Mirtazapine (B1677164) is rapidly and well absorbed from the gastrointestinal tract following oral administration. nih.govresearchgate.netnih.gov Peak plasma concentrations are typically attained within approximately 2 hours after an oral dose. nih.govnih.govdrugbank.com The presence of food in the stomach has been found to have a minor effect on the rate of absorption but does not significantly affect the extent of absorption. nih.govresearchgate.netnih.gov

Despite being well absorbed, the absolute bioavailability of this compound is approximately 50%. nih.govresearchgate.netdrugbank.commdpi.com This reduced bioavailability is primarily attributed to first-pass metabolism in the liver and metabolism occurring in the gut wall. nih.govresearchgate.netdrugbank.commdpi.com Steady-state plasma levels are generally achieved within about 4 to 6 days after initiating treatment. nih.govresearchgate.netdrugbank.com

Studies on Metabolism and Biotransformation Pathways, focusing on Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2D6, CYP3A4)

This compound undergoes extensive metabolism in humans, primarily in the liver. nih.govdrugbank.comwikipedia.org The major pathways of biotransformation involve demethylation, hydroxylation, and subsequent glucuronide conjugation. drugbank.comsvelic.sehres.cafda.gov

In vitro studies utilizing human liver microsomes have been instrumental in identifying the specific cytochrome P450 (CYP) enzymes involved in this compound metabolism. CYP2D6 and CYP1A2 are implicated in the formation of the 8-hydroxy metabolite of this compound. drugbank.comsvelic.sefda.govnih.gov CYP3A4 is primarily responsible for the formation of the N-desmethyl and N-oxide metabolites. drugbank.comsvelic.sefda.gov

Research indicates that the contribution of these enzymes to this compound metabolism can vary with concentration. At lower concentrations, CYP2D6 may contribute significantly to 8-hydroxylation, while at higher concentrations, the contribution of CYP1A2 and CYP3A4 may increase. nih.govresearchgate.net N-demethylation is largely mediated by CYP3A4. nih.govresearchgate.net

Several unconjugated metabolites of this compound are pharmacologically active, but they are typically present in the blood at limited concentrations. drugbank.comfda.gov

Studies on drug interactions have shown that inhibitors of CYP2D6 and CYP3A4 can lead to modestly increased this compound plasma concentrations. nih.govresearchgate.netwikipedia.org Conversely, enzyme induction, particularly by CYP3A4 inducers like carbamazepine, can cause a considerable decrease in this compound plasma concentrations. nih.govwikipedia.org this compound itself is considered a weak inhibitor of CYP1A2, CYP2D6, and CYP3A4, suggesting it is unlikely to significantly affect the metabolism of co-administered drugs metabolized by these enzymes. svelic.seresearchgate.net

Research into Elimination and Excretion Mechanisms

This compound and its metabolites are primarily eliminated from the body through excretion in urine and feces. The majority of elimination occurs via the kidneys, with approximately 75% of the administered dose being excreted in the urine and about 15% eliminated in the feces. nih.govdrugbank.comwikipedia.orgsvelic.sehres.cafda.gov Approximately 90% of the total elimination occurs within the first 72 to 96 hours. hres.ca

The mean elimination half-life of this compound typically ranges from 20 to 40 hours. nih.govresearchgate.netnih.govdrugbank.comwikipedia.orgfda.gov This half-life supports a once-daily dosing regimen and is consistent with the time required to reach steady-state concentrations. nih.govresearchgate.net

Total body clearance of this compound has been determined in pharmacokinetic studies. For instance, in young males, total body clearance following intravenous administration was found to be approximately 31 L/h. nih.govresearchgate.netdrugbank.com

Population Pharmacokinetics: Age and Gender Variations in this compound Disposition

Research has indicated that the pharmacokinetics of this compound can vary based on demographic factors such as age and gender. nih.govresearchgate.netdrugbank.com

Studies have shown that females tend to have higher plasma concentrations of this compound compared to males. nih.govresearchgate.netdrugbank.com This difference may be related to variations in clearance. For example, the mean elimination half-life has been reported to be longer in females (around 37 hours) compared to males (around 26 hours). fda.gov While some studies initially suggested faster metabolism in women due to CYP2D6 genotype differences, the observed differences in plasma levels have often been considered marginal and not necessarily warranting dose adjustments based solely on gender. researchgate.net

Age also plays a significant role in this compound pharmacokinetics. nih.govresearchgate.netdrugbank.com Elderly individuals generally exhibit decreased clearance of this compound compared to younger adults. nih.govdrugbank.comfda.gove-lactancia.orghres.ca This reduced clearance in the elderly can lead to higher plasma concentrations and a longer elimination half-life. nih.govresearchgate.netdrugbank.comfda.gove-lactancia.orghres.ca Studies have shown a marked decrease in this compound clearance in elderly males compared to young males, although this difference was less pronounced when comparing elderly females and younger females. drugbank.com Caution is often advised when administering this compound to elderly patients due to their potentially reduced clearance. drugbank.comfda.gov

Renal and hepatic impairment can also affect this compound clearance. Moderate renal impairment and hepatic impairment have been associated with approximately a 30% decrease in this compound clearance, while severe renal impairment can lead to a more significant 50% decrease in clearance. nih.govdrugbank.comwikipedia.orghres.cafda.gov

Interactive Data Table: Pharmacokinetic Parameters of this compound

| Parameter | Value (Approximate) | Notes | Source |

| Absolute Bioavailability | 50% | Due to first-pass metabolism | nih.govresearchgate.netdrugbank.commdpi.com |

| Time to Peak Plasma Conc. (Tmax) | 2 hours | Following oral administration | nih.govnih.govdrugbank.com |

| Protein Binding | 85% | Bound to plasma proteins | nih.govresearchgate.netdrugbank.comwikipedia.org |

| Elimination Half-life (T1/2) | 20-40 hours | Varies with age and gender | nih.govresearchgate.netnih.govdrugbank.comwikipedia.orgfda.gov |

| Total Body Clearance (Males) | 31 L/h | Following IV administration (young males) | nih.govresearchgate.netdrugbank.com |

| Urinary Excretion | 75% | As metabolites | nih.govdrugbank.comwikipedia.orgsvelic.sehres.cafda.gov |

| Fecal Excretion | 15% | As metabolites | nih.govdrugbank.comwikipedia.orgsvelic.sehres.cafda.gov |

Interactive Data Table: Influence of Age and Gender on this compound Pharmacokinetics

| Population Group | Plasma Concentration | Elimination Half-life | Clearance | Source |

| Females | Higher | Longer | Lower | nih.govresearchgate.netdrugbank.comfda.gov |

| Elderly Population | Higher | Longer | Decreased | nih.govdrugbank.comfda.gove-lactancia.orghres.ca |

| Young Males | Lower | Shorter | Higher | nih.govresearchgate.netdrugbank.comfda.gov |

Neurobiological Underpinnings of Broader Mirtazapine Effects

Neuroinflammation Modulation Research

Mirtazapine (B1677164) has demonstrated significant anti-inflammatory properties within the central nervous system. This is achieved through several interconnected pathways, including the inhibition of key immune cells, regulation of inflammatory signaling molecules, and mitigation of oxidative stress.

Microglia are the resident immune cells of the brain and play a critical role in initiating and propagating neuroinflammatory responses. Studies have shown that this compound can attenuate the activation of these cells. For instance, in a study involving BV2 microglia cells exposed to isoflurane, this compound treatment was found to reduce the expression of the microglia-specific activation marker, Ionized calcium-binding adapter molecule 1 (Iba1). nih.govnih.gov This inhibitory effect on microglial activation suggests a potential mechanism for this compound's neuroprotective effects by preventing the over-activation of these cells, which can lead to neuronal damage. nih.govnih.gov The protective action of this compound on microglia appears to be mediated, at least in part, by inducing the activation of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), a receptor involved in regulating microglial responses. nih.govnih.gov

This compound's influence on cytokine production, the signaling proteins that orchestrate inflammatory responses, is complex and appears to be context-dependent.

In models of neuroinflammation and injury, this compound has been shown to reduce the levels of pro-inflammatory cytokines. Following spinal cord injury in rats, administration of this compound led to a significant decrease in the spinal cord concentrations of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). researchgate.net In the same study, this compound also increased the levels of the anti-inflammatory cytokines Interleukin-4 (IL-4) and Interleukin-10 (IL-10). researchgate.net Similarly, in a mouse model, B cells that remained in the liver after this compound treatment produced lower amounts of the pro-inflammatory cytokines TNF-α and IL-6, coupled with enhanced secretion of the anti-inflammatory cytokine IL-4. nih.gov

Conversely, some in vitro studies have reported different effects. One study using a whole blood assay from depressed patients found that this compound increased the production of IL-1β and TNF-α. uni.lunih.gov It has been suggested that weight gain-inducing antidepressants like this compound might potentially increase the production of pro-inflammatory cytokines. frontiersin.org These contrasting findings highlight the complexity of this compound's immunomodulatory effects, which may vary based on the specific pathological condition and the experimental model used.

| Cytokine | Effect Observed | Experimental Model | Reference |

|---|---|---|---|

| TNF-α | Decrease | Rat Spinal Cord Injury Model | researchgate.net |

| TNF-α | Decrease | Mouse Hepatic B Cells (in vitro stimulation) | nih.gov |

| TNF-α | Increase | Human Whole Blood Assay (in vitro) | uni.lunih.gov |

| IL-1β | Decrease | Rat Spinal Cord Injury Model | researchgate.net |

| IL-1β | Increase | Human Whole Blood Assay (in vitro) | uni.lunih.gov |

| IL-6 | Decrease | Rat Spinal Cord Injury Model | researchgate.net |

| IL-6 | Decrease | Mouse Hepatic B Cells (in vitro stimulation) | nih.gov |

| IL-18 | Decrease | BV2 Microglia (in vitro) | nih.govnih.gov |

| IL-4 | Increase | Rat Spinal Cord Injury Model | researchgate.net |

| IL-4 | Increase | Mouse Hepatic B Cells (in vitro stimulation) | nih.gov |

| IL-10 | Increase | Rat Spinal Cord Injury Model | researchgate.net |

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex within immune cells that, when activated, triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18. mdpi.com Research has identified this pathway as a key target for this compound's anti-inflammatory action. mdpi.com

Studies have demonstrated that this compound can inhibit the activation of the NLRP3 inflammasome. nih.govnih.govnih.govnih.gov In a study on diabetic rat kidneys, this compound administration reduced the expression of NLRP3 and caspase-1, leading to a decrease in IL-1β levels. nih.gov Similarly, in BV2 microglia, this compound prevented the isoflurane-induced production of IL-1β and IL-18 by inhibiting NLRP3 inflammasome activation. nih.govnih.gov This inhibition is considered a significant mechanism through which this compound exerts its anti-inflammatory and potentially neuroprotective effects. mdpi.comnih.gov Clinical studies have also noted that treatment with various antidepressants, including this compound, is associated with a decrease in the expression of NLRP3 inflammasome components and its downstream cytokines. mdpi.comnih.gov

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is closely linked with neuroinflammation and neurodegeneration. This compound has been shown to mitigate oxidative stress. nih.govnih.gov

One of the key sources of ROS in microglia is the NADPH oxidase (NOX) family of enzymes, particularly NADPH oxidase 4 (NOX4). nih.gov Research in isoflurane-induced BV2 microglia demonstrated that this compound mitigated the increased production of ROS and reduced the elevated expression level of NOX4. nih.govnih.gov By reducing NOX4 expression and subsequent ROS production, this compound helps protect cells from oxidative damage, a mechanism that complements its anti-inflammatory actions. nih.govmdpi.comresearchgate.net

Neuroplasticity and Neurogenesis Research

Beyond its immunomodulatory effects, this compound also appears to influence processes critical for neuronal survival, growth, and adaptation, collectively known as neuroplasticity.

Brain-Derived Neurotrophic Factor (BDNF) is a crucial protein that supports the health of existing neurons and encourages the growth of new ones. jpp.krakow.pl A growing body of evidence indicates that this compound can increase the levels of BDNF in the brain. jpp.krakow.plnih.gov

Studies in rats have shown that repeated administration of this compound significantly increases BDNF gene expression in both the hippocampus and the cerebral cortex. jpp.krakow.plnih.govresearchgate.net This effect was comparable to that of the classic antidepressant imipramine. jpp.krakow.plnih.govresearchgate.net Further investigation into the mechanism has been conducted using human neuroblastoma SH-SY5Y cells. nih.govresearchgate.net In this model, this compound was found to upregulate endogenous BDNF, and this effect was linked to the noradrenergic system. nih.govresearchgate.net Specifically, this compound appeared to selectively enhance the translation of a particular BDNF transcript through a mechanism involving norepinephrine (B1679862) release and the activation of ADRA2A and ADRB2 adrenoceptors. nih.govresearchgate.net This enhancement of BDNF expression is considered a key factor that may contribute to the therapeutic effects of this compound. jpp.krakow.pl

| Brain Region | Effect on BDNF mRNA | Experimental Model | Reference |

|---|---|---|---|

| Hippocampus | Increase (24.0% - 26.5%) | Rat (14-day treatment) | jpp.krakow.plnih.govresearchgate.net |

| Cerebral Cortex | Increase (29.9% - 41.5%) | Rat (14-day treatment) | jpp.krakow.plnih.govresearchgate.net |

| SH-SY5Y Cells | Upregulation of endogenous BDNF | Human Neuroblastoma Cell Line | nih.govresearchgate.net |

Studies on Synaptogenesis and Neuronal Recovery

This compound has demonstrated effects on neuronal structure and recovery in various preclinical models, suggesting a role in promoting neuroplasticity. Research indicates that its therapeutic actions may extend beyond simple neurotransmitter modulation to include the restoration of neuronal architecture.

In a key study using MeCP2-null mice, a model for the neurodevelopmental disorder Rett syndrome, this compound treatment was found to rescue significant neurological deficits. The treatment restored the thickness of the somatosensory cortex, particularly in layers II-III and VI. At a microscopic level, this compound fully re-established the normal structure of pyramidal neurons in layer II-III. This included the restoration of soma size, the diameter of apical dendrites, the complexity of basal dendritic arborization, and the density of dendritic spines. nih.gov The treatment led to a full recovery of dendritic morphology, providing evidence of its capacity to restore the fine structure of cortical neurons. nih.gov

| Neuronal Parameter | Wild Type (Control) | MeCP2-Null (Untreated) | MeCP2-Null (this compound-Treated) |

|---|---|---|---|

| Proximal Dendrite Diameter (μm) | 2.18 ± 0.15 | 1.65 ± 0.08 | 2.17 ± 0.15 |

| Distal Dendrite Diameter (μm) | 1.47 ± 0.14 | 1.25 ± 0.09 | 1.49 ± 0.11 |

Further studies have highlighted this compound's neuroprotective capabilities. In models of Parkinson's disease, this compound administration protected against dopaminergic neurodegeneration induced by 6-hydroxydopamine (6-OHDA). This neuroprotection was observed only when neurons were co-cultured with astrocytes, suggesting an indirect mechanism. The effect is believed to be mediated by the induction of metallothionein (B12644479) expression in astrocytes, which is triggered by molecules secreted from neurons treated with this compound.

Research on synaptic plasticity has shown that this compound can selectively enhance long-term potentiation (LTP), a crucial mechanism for learning and memory, in the hippocampus of rats exposed to maternal stress. However, in the same model, it did not restore deficits in short-term synaptic plasticity.

Cognitive Function and Brain Connectivity Studies

Impact on Executive Function and Memory Performance

This compound has been investigated for its potential to improve cognitive functions, particularly those associated with the prefrontal cortex, such as executive function and memory.

A study involving patients with recurrent depression demonstrated that treatment with this compound over six months led to substantial improvements in performance on a range of neuropsychological tests. nih.govmppt.hu These tests, including the Wisconsin Card Sorting Test (WCST), N-back test, Trail Making Test (TMT), and Stroop test, assess key executive functions like working memory, planning, and cognitive flexibility. nih.govmppt.hu Notably, the improvement in cognitive function did not correlate with the degree of amelioration of depressive symptoms, suggesting that this compound may possess specific pro-cognitive properties independent of its antidepressant effect. nih.govmppt.huresearchgate.net After six months of treatment, a majority of patients achieved test results within the normal range of healthy controls. nih.govmppt.hu

In the context of schizophrenia, adjunctive this compound treatment has also shown cognitive benefits. A double-blind, randomized, placebo-controlled study found that this compound added to first-generation antipsychotics outperformed placebo in the domains of visual-spatial ability and general mental speed/attentional control. oup.comnih.gov

The evidence regarding cognitive effects in patients with Alzheimer's disease (AD) is more varied. While some reports suggest this compound improves depressive symptoms in this population, a systematic review and network meta-analysis concluded that while depressive symptoms improved, there were no significant differences in cognitive function compared to placebo or sertraline (B1200038). mdpi.com

Neuroimaging Studies of Brain Activation (e.g., fMRI BOLD Responses, Cortical Midline Structures)

Functional magnetic resonance imaging (fMRI) studies have provided insights into how this compound modulates brain activation, particularly within Cortical Midline Structures (CMS)—a network of brain regions including the medial prefrontal cortex (mPFC), anterior cingulate cortex (ACC), and posterior cingulate cortex (PCC), which are implicated in self-referential processing and depression.

Studies in healthy volunteers have shown that a single dose of this compound can rapidly alter brain connectivity and activation. During the processing of emotional narratives, this compound modulated blood-oxygen-level-dependent (BOLD) responses to arousing events in core limbic regions and the CMS. utu.finih.gov Specifically, it attenuated responses to unpleasant events in the right fronto-insular cortex and decreased responses in the anterior CMS. utu.finih.gov

In another fMRI study where healthy participants performed a self-referential adjective categorization task, a single dose of this compound was found to significantly attenuate BOLD responses in the mPFC and ACC during self-referential processing compared to a control group. nih.govresearchgate.netresearchgate.net This suggests an early, direct effect on the neural circuits governing self-related thoughts.

In contrast, studies involving patients with major depressive disorder have shown different patterns of activation after longer-term treatment. A 4-week randomized controlled trial comparing this compound and venlafaxine (B1195380) found that this compound treatment led to a significant increase in BOLD responses in the middle cingulate gyrus and supplementary motor area during an emotional face-matching task. nih.govresearchgate.net These findings suggest that the acute effects of this compound in healthy individuals may differ from the adaptive changes that occur in depressed patients over a course of treatment.

| Study Population | Task | Brain Region(s) | Observed BOLD Response Change |

|---|---|---|---|

| Healthy Volunteers (Single Dose) | Self-Referential Processing | Medial Prefrontal Cortex (mPFC), Anterior Cingulate Cortex (ACC) | Decreased Activation nih.govresearchgate.net |

| Healthy Volunteers (Single Dose) | Emotional Narrative Processing | Anterior Cortical Midline Structures (CMS), Right Fronto-Insular Cortex | Decreased Activation to Unpleasant/Arousing Events utu.finih.gov |

| Depressed Patients (4 Weeks) | Emotional Face Matching | Middle Cingulate Gyrus, Supplementary Motor Area | Increased Activation nih.govresearchgate.net |

Modulation of Self-Referential Processing

A core feature of depression is increased self-focus and rumination on negative thoughts. Neurobiological research has linked these processes to hyperactivity within the Cortical Midline Structures (CMS). nih.govutu.fi this compound appears to directly modulate the activity of this network.

As demonstrated in fMRI studies, a single dose of this compound significantly attenuates neural responses within the CMS, specifically the medial prefrontal cortex and anterior cingulate cortex, during tasks that involve thinking about oneself. nih.govresearchgate.net This effect was observed when healthy volunteers categorized self-referential adjectives. nih.gov The decreased activation of these key nodes in the self-referential processing network suggests that this compound may rapidly enhance the brain's ability to down-regulate this type of cognitive activity. nih.govresearchgate.net

Genetic and Pharmacogenomic Research

Polymorphisms in Drug Metabolizing Enzymes

The metabolism of mirtazapine (B1677164) is a complex process primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. Genetic variations, or polymorphisms, in the genes encoding these enzymes can significantly alter their activity, leading to variations in drug clearance and plasma concentrations.

Association of CYP2D6 Polymorphisms with Treatment Response

The CYP2D6 enzyme is responsible for a significant portion of this compound's metabolism. Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype, ranging from poor to ultrarapid metabolizers.

Research has indicated that these genetic variations can influence the therapeutic outcome of this compound treatment. For instance, individuals who are ultrarapid metabolizers, due to carrying multiple copies of the functional CYP2D6 gene, may experience lower plasma concentrations of this compound, potentially leading to a diminished therapeutic effect or treatment failure. Conversely, poor metabolizers may accumulate higher concentrations of the drug, which could theoretically enhance the therapeutic response, although this also carries an increased risk of adverse effects.